

Spectroscopic Profile of 1,1-Cyclohexanedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Cyclohexanedimethanol**

Cat. No.: **B1582361**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **1,1-Cyclohexanedimethanol**. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on predicted spectral characteristics based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Spectroscopic Overview

1,1-Cyclohexanedimethanol possesses a quaternary carbon atom on a cyclohexane ring, to which two hydroxymethyl (-CH₂OH) groups are attached. This unique structural feature dictates its spectroscopic properties. The primary alcohol functionalities and the saturated carbocyclic ring are the key determinants of its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,1-Cyclohexanedimethanol**, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of **1,1-Cyclohexanedimethanol** is expected to show distinct signals for the hydroxyl protons, the methylene protons of the hydroxymethyl groups, and the protons of the cyclohexane ring.

Proton Type	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Notes
Hydroxyl (-OH)	1.0 - 5.0	Singlet (broad)	Chemical shift is highly dependent on solvent, concentration, and temperature. The signal may disappear upon D ₂ O exchange.
Methylene (-CH ₂ OH)	~3.4 - 3.6	Singlet	These two methylene groups are equivalent and attached to a quaternary carbon, hence they appear as a singlet.
Cyclohexane Ring (-CH ₂ -)	~1.2 - 1.6	Multiplet (complex)	The protons on the cyclohexane ring will give rise to complex, overlapping signals in the aliphatic region.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Type	Expected Chemical Shift (δ, ppm)
Quaternary Carbon (-C(CH ₂ OH) ₂)	~40 - 50
Methylene Carbon (-CH ₂ OH)	~65 - 75
Cyclohexane Ring Carbons (-CH ₂ -)	~20 - 40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1-Cyclohexanediethanol** will be dominated by absorptions from the O-H and C-O bonds of the alcohol groups and the C-H bonds of the aliphatic ring.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Appearance
O-H Stretch	3200 - 3600	Strong	Broad
C-H Stretch (sp ³)	2850 - 3000	Strong	Sharp
C-O Stretch	1000 - 1260	Strong	Sharp
O-H Bend	1330 - 1440	Medium	Broad
CH ₂ Bend	~1465	Medium	Sharp

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **1,1-Cyclohexanediethanol**.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition (¹H NMR):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.

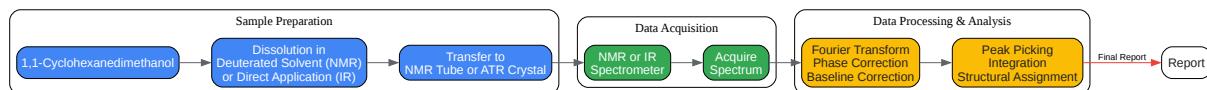
- Number of Scans: 8 to 16 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.

Data Acquisition (^{13}C NMR):

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled ^{13}C experiment.
- Number of Scans: 128 to 1024 scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):


- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid **1,1-Cyclohexanedimethanol** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A standard FTIR spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans.

- Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Cyclohexanedimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582361#spectroscopic-data-for-1-1-cyclohexanedimethanol-nmr-ir\]](https://www.benchchem.com/product/b1582361#spectroscopic-data-for-1-1-cyclohexanedimethanol-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com